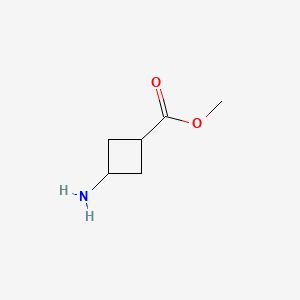
Methyl 3-aminocyclobutanecarboxylate
Overview
Description
Methyl 3-aminocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
Methyl 3-aminocyclobutanecarboxylate is a chemical compound with the molecular formula . It is recognized for its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 143.18 g/mol
- CAS Number : 1780193-75-0
- Physical State : Colorless liquid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and ionic interactions, influencing the activity of these targets. The compound has been studied for its role in various biochemical pathways, particularly in relation to enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes involved in critical metabolic pathways. Its ability to inhibit tankyrase, an enzyme implicated in cancer progression, has been particularly noted. Studies have shown that this compound can effectively block tankyrase activity, which may lead to potential therapeutic applications in oncology .
Receptor Modulation
The compound has also been identified as a partial agonist at the NMDA receptor glycine site (NR1 subunit), suggesting its involvement in neurotransmission and potential implications for neurological disorders . This receptor modulation may contribute to its overall pharmacological profile.
Case Study 1: Tankyrase Inhibition
In a study exploring novel tankyrase inhibitors, this compound was synthesized and evaluated for its inhibitory effects. The findings revealed that this compound exhibited significant selectivity towards tankyrase compared to other enzymes, highlighting its potential as a targeted therapeutic agent for cancer treatment .
| Compound | Activity | Selectivity |
|---|---|---|
| This compound | Inhibitor | High |
| Control Compound | Inhibitor | Low |
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with NMDA receptors. The study demonstrated that the compound could enhance synaptic plasticity by modulating receptor activity, which is crucial for learning and memory processes. This suggests a potential role in treating cognitive impairments associated with neurodegenerative diseases .
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















